Nicotinic Acid-d1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

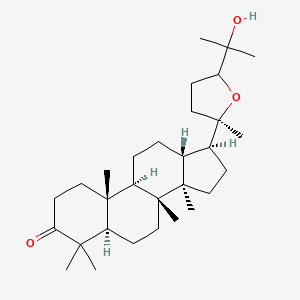

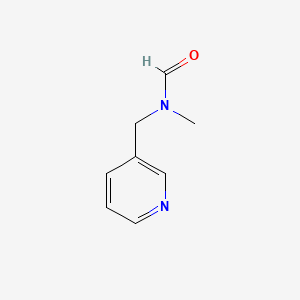

Nicotinic Acid-d1 is a labeled form of Nicotinic Acid, also known as Niacin . It is an organic compound and a vitamer of vitamin B3, an essential human nutrient . It is produced by plants and animals from the amino acid tryptophan . The molecular formula of this compound is C6H4DNO2, and its molecular weight is 124.12 .

Synthesis Analysis

Nicotinic acid derivatives have been synthesized in various studies . One study describes the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl) nicotinic acid . Another study discusses the preparation of required nicotinic acid substitutes involving nicotinic acid esterification .Molecular Structure Analysis

The molecular structure of this compound is similar to that of Nicotinic Acid, with one of the hydrogen atoms replaced by deuterium .Chemical Reactions Analysis

This compound, like Nicotinic Acid, can participate in various chemical reactions. For instance, it has been used as an additive in the preparation of an optimized electrolyte for aqueous zinc ion batteries . In this context, Nicotinic Acid not only replaces the water coordinated with Zn2+ to regulate the solvation structure but also adsorbs on the zinc metal surface to reduce interface impedance .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are expected to be similar to those of Nicotinic Acid. Nicotinic Acid appears as white, translucent crystals with a density of 1.473 g cm−3 . It has a melting point of 237 °C and is soluble in water .科学的研究の応用

Receptor Identification and Mechanism of Action

- Nicotinic acid is recognized for its role in treating dyslipidemia, influencing cardiovascular risk factors, and normalizing high-density lipoprotein levels. The G protein-coupled receptor HM74 has been identified as a low-affinity receptor for nicotinic acid, while HM74A acts as a high-affinity receptor. This discovery aids in understanding nicotinic acid's action and could lead to the development of more effective dyslipidemia drugs (Wise et al., 2003).

Interaction with TRPV1 Receptor

- Nicotinic acid may cause cutaneous vasodilation, commonly known as flushing, by activating the capsaicin receptor TRPV1. This interaction offers a potential pathway to address this side effect and improve treatment compliance (Ma et al., 2014).

Anti-lipolytic Effects

- Nicotinic acid's primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase, mediated through the orphan G-protein-coupled receptor PUMA-G/HM74. This receptor's role in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo has been demonstrated, enhancing the understanding of its use in dyslipidemia treatment (Tunaru et al., 2003).

Prostaglandin D2 Secretion in Macrophages

- Nicotinic acid induces prostaglandin D2 secretion in human macrophages, but not in monocytes or endothelial cells. This suggests that macrophages play a significant role in mediating the niacin flush, contributing to a better understanding of this side effect (Meyers et al., 2007).

Activation of GPER-mediated Signalling

- Nicotinic acid and nicotinamide are found to activate GPER-mediated signaling in breast cancer cells and cancer-associated fibroblasts. This finding reveals a new mechanism of action for these molecules and supports the exploration of their potential in treating various conditions (Santolla et al., 2014).

作用機序

将来の方向性

Nicotinic Acid and its derivatives have potential applications in various fields. For instance, they have been used to enhance the performance of aqueous zinc ion batteries . There is also ongoing research into the use of Nicotinic Acid and its derivatives in cancer treatment . These areas could potentially benefit from the use of Nicotinic Acid-d1 in future studies.

特性

IUPAC Name |

4-deuteriopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=NC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676065 |

Source

|

| Record name | (4-~2~H)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116975-14-5 |

Source

|

| Record name | (4-~2~H)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)